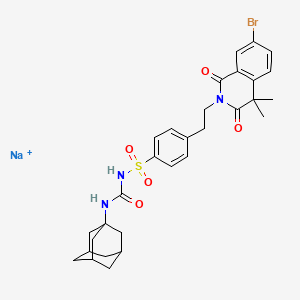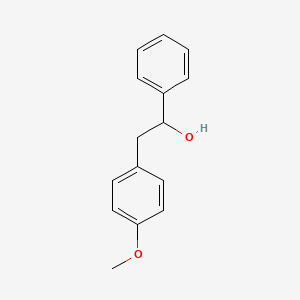
Methylisopropoxyphosphorylthiocholine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylisopropoxyphosphorylthiocholine iodide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorylthiocholine group, which is linked to an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylisopropoxyphosphorylthiocholine iodide typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form isopropyl phosphorodichloridate. This intermediate is then reacted with methylthiocholine to produce the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methylisopropoxyphosphorylthiocholine iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorylthiocholine group to a phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like water or methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylisopropoxyphosphorylthiocholine iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylthiocholine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving cholinergic systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of methylisopropoxyphosphorylthiocholine iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium iodide
- Methyltriphenoxyphosphonium iodide
- S-Acetylthiocholine iodide
Uniqueness
Methylisopropoxyphosphorylthiocholine iodide is unique due to its specific structure, which combines a phosphorylthiocholine group with an iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1866-98-4 |
|---|---|
Molecular Formula |
C9H23INO2PS |
Molecular Weight |
367.23 g/mol |
IUPAC Name |
trimethyl-[2-[methyl(propan-2-yloxy)phosphoryl]sulfanylethyl]azanium;iodide |
InChI |
InChI=1S/C9H23NO2PS.HI/c1-9(2)12-13(6,11)14-8-7-10(3,4)5;/h9H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
SWRKBUGJWNPDJT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OP(=O)(C)SCC[N+](C)(C)C.[I-] |
Related CAS |
56217-69-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


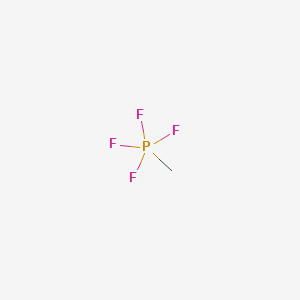
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)




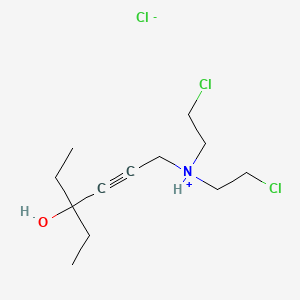
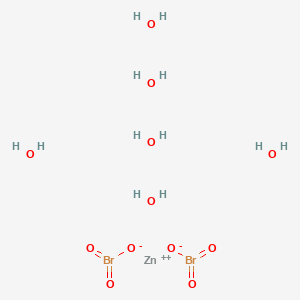

![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
